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molecular formula C10H21NO2 B2552666 Ethyl 3-[butyl(methyl)amino]propanoate CAS No. 57724-20-6

Ethyl 3-[butyl(methyl)amino]propanoate

Cat. No. B2552666
M. Wt: 187.283
InChI Key: JIMCZHRLUZOJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04077941

Procedure details

A stirred mixture of N-methyl-n-butylamine (42.8 g., 0.49 mole) and ethyl acrylate (55 g., 0.54 mole) was heated at 80°-90° C for 20 hours. Excess acrylate was evaporated under reduced pressure, and the residue distilled to give 80.0 g (87%) of the title compound, b.p. 97° C at 12 mm.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:7]([O:11][CH2:12][CH3:13])(=[O:10])[CH:8]=[CH2:9]>>[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][CH3:6])[CH2:9][CH2:8][C:7]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
42.8 g
Type
reactant
Smiles
CNCCCC
Name
Quantity
55 g
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80°-90° C for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Excess acrylate was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(=O)OCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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